2-Propenoic acid, 3-hydroxy-, (2Z)-
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Overview
Description
2-Propenoic acid, 3-hydroxy-, (2Z)-, also known as cis-3-hydroxyacrylic acid, is an organic compound with the molecular formula C3H4O3. It is a derivative of acrylic acid and belongs to the class of hydroxy acids. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the propenoic acid chain, with a cis configuration around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-hydroxy-, (2Z)- can be achieved through various methods. One common approach involves the hydroxylation of acrylic acid. This reaction typically requires the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of catalysts like tungsten or molybdenum compounds. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the selective formation of the cis isomer.
Industrial Production Methods
On an industrial scale, the production of 2-Propenoic acid, 3-hydroxy-, (2Z)- can be integrated into the manufacturing processes of acrylic acid derivatives. The hydroxylation process can be optimized for large-scale production by employing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-hydroxy-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated hydroxy acids.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Tungsten or molybdenum compounds for hydroxylation, palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
Oxidation: Formation of 3-oxopropenoic acid.
Reduction: Formation of 3-hydroxypropanoic acid.
Substitution: Formation of esters like methyl 3-hydroxypropanoate.
Scientific Research Applications
2-Propenoic acid, 3-hydroxy-, (2Z)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-hydroxy-, (2Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. In biological systems, it may modulate oxidative stress and inflammation through its antioxidant properties.
Comparison with Similar Compounds
2-Propenoic acid, 3-hydroxy-, (2Z)- can be compared with other hydroxy acids such as:
Lactic Acid (2-Hydroxypropanoic Acid): Similar in having a hydroxyl group, but differs in the position and configuration.
Glycolic Acid (2-Hydroxyethanoic Acid): Lacks the double bond present in 2-Propenoic acid, 3-hydroxy-, (2Z)-.
Malic Acid (2-Hydroxybutanedioic Acid): Contains two hydroxyl groups and a different carbon skeleton.
The uniqueness of 2-Propenoic acid, 3-hydroxy-, (2Z)- lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-hydroxyprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-2-1-3(5)6/h1-2,4H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKIBABOSPFBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332118 |
Source
|
Record name | 2-Propenoic acid, 3-hydroxy-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147672-80-8 |
Source
|
Record name | 2-Propenoic acid, 3-hydroxy-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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